![molecular formula C10H11NOS B1428372 4-(2-thienyl)tetrahydro-2H-pyran-4-carbonitrile CAS No. 880166-17-6](/img/structure/B1428372.png)
4-(2-thienyl)tetrahydro-2H-pyran-4-carbonitrile
Overview
Description
4-(2-thienyl)tetrahydro-2H-pyran-4-carbonitrile is a chemical compound used in scientific research . Its unique structure allows for various applications, such as drug synthesis and organic electronics.
Molecular Structure Analysis
The molecular formula of 4-(2-thienyl)tetrahydro-2H-pyran-4-carbonitrile is C10H11NOS . The molecular weight is 193.27 .Scientific Research Applications
Fluorescent Properties
4-(2-Thienyl)tetrahydro-2H-pyran-4-carbonitrile and its derivatives exhibit unique fluorescent properties. A study by Sahu et al. (2014) reported that thieno[3,2-c]pyrans show substituent-dependent fluorescence. Some derivatives demonstrate high fluorescence quantum yields with large Stokes shifts, while others exhibit aggregation-induced emission. This characteristic is crucial for developing new fluorescent materials and probes in scientific research.
Chemical Synthesis and Structure
Research by Ignatovich et al. (2015) delved into the synthesis and structure of new carbonitriles, including derivatives of 4-(2-thienyl)tetrahydro-2H-pyran-4-carbonitrile. Their study provides insights into the influences of different heterocycles and organoelement substituents on the compounds’ properties, which is valuable for the design of new materials and drugs.
Microwave-Assisted Synthesis
Microwave irradiation is a novel technique for synthesizing various derivatives of 4-(2-thienyl)tetrahydro-2H-pyran-4-carbonitrile. A study by Tu et al. (2002) demonstrated the efficiency of this method, which can lead to more sustainable and faster chemical synthesis processes in pharmaceutical and material sciences.
Corrosion Inhibition
Derivatives of 4-(2-thienyl)tetrahydro-2H-pyran-4-carbonitrile show potential as corrosion inhibitors. The research by Dandia et al. (2013) explored the synthesis of pyrazolopyridine derivatives and their effects on corrosion inhibition, highlighting the compound's potential applications in industrial settings to protect metals.
Gas-Phase Pyrolysis
The gas-phase pyrolysis of derivatives including 4-(2-thienyl)tetrahydro-2H-pyran-4-carbonitrile is another area of interest. Elnagdi et al. (2001) studied the kinetics and mechanisms of these reactions, providing essential insights into thermal degradation processes, which can be crucial for understanding the stability and degradation of organic compounds.
Crystallography
Crystallographic studies are essential for understanding the molecular structure of compounds. Jansone et al. (2007) investigated the crystal structures of certain carbonitriles, including derivatives of 4-(2-thienyl)tetrahydro-2H-pyran-4-carbonitrile, which is vital for the development of new materials and pharmaceuticals.
Antimicrobial and Anticancer Properties
Some derivatives of 4-(2-thienyl)tetrahydro-2H-pyran-4-carbonitrile exhibit antimicrobial and anticancer properties. Studies like those by Bishnoi et al. (2019) and Elewa et al. (2021) provide insights into the potential therapeutic applications of these compounds.
Mechanism of Action
Target of Action
Without specific studies, it’s hard to predict the exact targets of this compound. These compounds can interact with a wide range of biological targets, depending on their specific structures and functional groups .
Biochemical Pathways
Again, without specific information, it’s hard to say which biochemical pathways this compound might affect. Compounds with similar structures have been found to interact with various enzymes and receptors, potentially affecting a wide range of biochemical pathways .
properties
IUPAC Name |
4-thiophen-2-yloxane-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NOS/c11-8-10(3-5-12-6-4-10)9-2-1-7-13-9/h1-2,7H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLEJVYBEURUTQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C#N)C2=CC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-thienyl)tetrahydro-2H-pyran-4-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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